molecular formula C4H4N4O2S B030912 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine CAS No. 1672-48-6

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Cat. No.: B030912
CAS No.: 1672-48-6
M. Wt: 172.17 g/mol
InChI Key: UOWCFGBLAMCSFY-UHFFFAOYSA-N
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Description

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4H4N4O2S and its molecular weight is 172.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enzyme Inhibition and Antiviral Properties : Baker, Lourens, and Jordaan (1967) identified pyrimidine derivatives as irreversible inhibitors of dihydrofolic reductase, an enzyme crucial in cellular metabolism (Baker, Lourens, & Jordaan, 1967). Marchal et al. (2010) noted the usefulness of alkoxy-5-nitrosopyrimidines as building blocks for biologically active compounds, highlighting their potential as antiviral agents (Marchal et al., 2010).

  • Synthesis of Biologically Active Compounds : Patil et al. (2010) developed a one-step synthesis method for pyrimidine derivatives, which can be used in the synthesis of various biologically active compounds (Patil et al., 2010). Abdul-Rida et al. (2017) synthesized new 5-nitrosopyrimidine analogs showing inhibitory activity against certain enzymes and antiproliferative activity against tumor-derived cell lines (Abdul-Rida et al., 2017).

  • Molecular Structure and Supramolecular Assembly : Quesada et al. (2004) investigated the structures of 2-aminopyrimidines and 2-amino-5-nitrosopyrimidines, revealing extensive hydrogen bonding and diverse supramolecular structures (Quesada et al., 2004). Yépes et al. (2012) studied the electronic structures and hydrogen-bonded supramolecular assembly in pyrimidine derivatives (Yépes et al., 2012).

  • Pharmaceutical Research : Cosimelli et al. (2008) identified derivatives of 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine as potent and selective A3 adenosine receptor antagonists, with potential therapeutic applications (Cosimelli et al., 2008). Haffez et al. (2020) demonstrated the potential of thiopyrimidine analogs as anticancer agents by inducing apoptosis and cell cycle arrest in cancer cells (Haffez et al., 2020).

  • Chemical Sensing and Corrosion Inhibition : Gupta et al. (2016) developed pyrimidine-based sensors for colorimetric and fluorometric applications, with potential in logic gate operation and chemical sensing (Gupta et al., 2016). Khaled (2011) found that certain pyrimidine derivatives effectively reduce copper corrosion in saline solutions (Khaled, 2011).

Properties

IUPAC Name

6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h(H4,5,6,7,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWCFGBLAMCSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)NC1=O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873594, DTXSID40873593
Record name 6-Amino-5-(hydroxyimino)-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one
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Record name 6-Amino-5-nitroso-2-thiouracil
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Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1672-48-6, 5451-33-2, 749191-11-5
Record name 6-Amino-5-nitroso-2-thiouracil
Source CAS Common Chemistry
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Record name 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine
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Record name 6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, monoammonium salt
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Record name 6-Amino-5-(hydroxyimino)-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one
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Record name 6-Amino-5-nitroso-2-thiouracil
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Record name 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine
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Record name 6-amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, monoammonium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What do we know about the structural characteristics of 6-Amino-5-nitroso-2-thiouracil?

A: While the provided abstracts don't explicitly state the molecular formula and weight, they highlight the use of spectroscopic techniques to study this compound. [] One study focuses on the "Vibrational Spectra of 6-Amino-5-nitroso-2-thiouracil," [] likely employing techniques like Infrared (IR) and Raman spectroscopy to elucidate its structural features. These methods provide information about the functional groups and bonding within the molecule.

Q2: How does 6-Amino-5-nitroso-2-thiouracil interact with metals, and what are the potential applications?

A: Research indicates that 6-Amino-5-nitroso-2-thiouracil can act as a ligand, forming complexes with various metals. One study investigates "Iron and Cobalt Complexes with S-Substituted 6-Amino-5-nitroso-2-thiouracils." [] Another explores complexes containing the "fac-ReI(CO)3 core" with 6-Amino-5-nitroso-2-thiouracil. [] This complexation ability could be valuable in developing new catalysts or materials with specific properties.

Q3: Has 6-Amino-5-nitroso-2-thiouracil demonstrated any potential in environmental remediation?

A: Yes, preliminary research suggests a potential role for 6-Amino-5-nitroso-2-thiouracil in removing pharmaceutical pollutants from water. One study explored the use of "Surface-passivated rGO@CuO/6A5N2TU colloidal heterostructures" for the "efficient removal of ofloxacin from contaminated water." [] This suggests the compound might contribute to the development of new water treatment technologies.

Q4: What is the impact of different solvents on the properties of 6-Amino-5-nitroso-2-thiouracil?

A: One research paper specifically investigates the "EFFECT OF SOLVENTS AND PJ VARIATION ON ELECTRONIC SPECTRA OF 6-AMINO-5-NITROSO-2-THIOURACIL." [] This suggests that the solvent environment can significantly influence the electronic properties of this compound, which could have implications for its reactivity and applications in various fields.

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